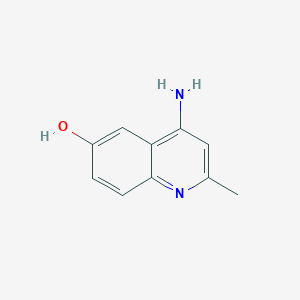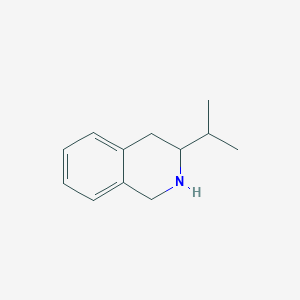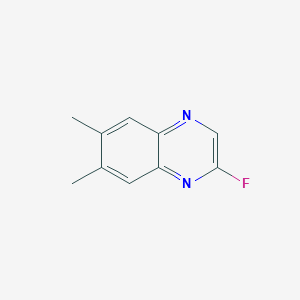
1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro and methyl substituent on the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-5-methylthiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(4-Chloro-2-methylthiophen-3-yl)ethan-1-one
- 1-(4-Chloro-5-methylthiophen-3-yl)ethan-1-one
- 1-(4-Chloro-5-methylthiophen-2-yl)propan-1-one
Uniqueness: 1-(4-Chloro-5-methylthiophen-2-yl)ethan-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or biological activity is desired .
Propiedades
Número CAS |
123418-42-8 |
|---|---|
Fórmula molecular |
C7H7ClOS |
Peso molecular |
174.65 g/mol |
Nombre IUPAC |
1-(4-chloro-5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClOS/c1-4(9)7-3-6(8)5(2)10-7/h3H,1-2H3 |
Clave InChI |
UUKKDSXRSWZSIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)





![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)
